molecular formula C17H27N3O3S B5610579 (3S,4R)-3-cyclopropyl-4-(dimethylsulfamoylamino)-1-(2-phenoxyethyl)pyrrolidine

(3S,4R)-3-cyclopropyl-4-(dimethylsulfamoylamino)-1-(2-phenoxyethyl)pyrrolidine

Cat. No.: B5610579
M. Wt: 353.5 g/mol
InChI Key: YDAZNCQKKIXRPB-SJORKVTESA-N
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Description

(3S,4R)-3-cyclopropyl-4-(dimethylsulfamoylamino)-1-(2-phenoxyethyl)pyrrolidine is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethylsulfamoylamino group, and a phenoxyethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-cyclopropyl-4-(dimethylsulfamoylamino)-1-(2-phenoxyethyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbene.

    Attachment of the Dimethylsulfamoylamino Group:

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through an etherification reaction using phenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-cyclopropyl-4-(dimethylsulfamoylamino)-1-(2-phenoxyethyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4R)-3-cyclopropyl-4-(dimethylsulfamoylamino)-1-(2-phenoxyethyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-3-cyclopropyl-4-(dimethylsulfamoylamino)-1-(2-phenoxyethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-3-cyclopropyl-4-(dimethylsulfamoylamino)-1-(2-phenoxyethyl)pyrrolidine shares structural similarities with other pyrrolidine derivatives, such as:
    • (3S,4R)-3-cyclopropyl-4-(methylsulfamoylamino)-1-(2-phenoxyethyl)pyrrolidine
    • (3S,4R)-3-cyclopropyl-4-(dimethylsulfamoylamino)-1-(2-methoxyethyl)pyrrolidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S,4R)-3-cyclopropyl-4-(dimethylsulfamoylamino)-1-(2-phenoxyethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-19(2)24(21,22)18-17-13-20(12-16(17)14-8-9-14)10-11-23-15-6-4-3-5-7-15/h3-7,14,16-18H,8-13H2,1-2H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAZNCQKKIXRPB-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CN(CC1C2CC2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N[C@H]1CN(C[C@@H]1C2CC2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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